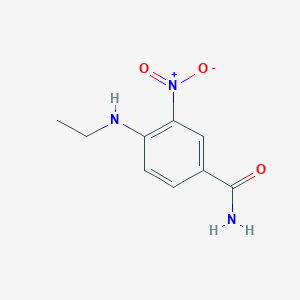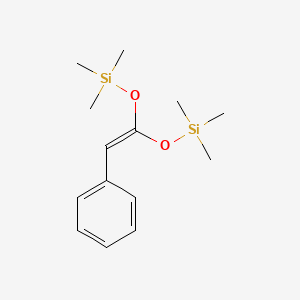
Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane
描述
Beta,beta-Bis-(trimethylsilyloxy)-styrene: is an organosilicon compound with the chemical formula C14H24O2Si2 It is characterized by the presence of two trimethylsilyloxy groups attached to the beta positions of a styrene molecule
准备方法
Synthetic Routes and Reaction Conditions
Synthesis from Styrene: One common method involves the reaction of styrene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
Oxidation: Beta,beta-Bis-(trimethylsilyloxy)-styrene can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Acts as a reagent in various organic synthesis reactions.
Biology
- Potential use in the development of silicon-based biomaterials.
Medicine
- Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry
- Utilized in the production of specialty polymers and coatings.
- Employed in the manufacture of advanced materials with specific properties.
作用机制
The mechanism by which Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane exerts its effects involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the reaction conditions and the presence of other reagents.
相似化合物的比较
Similar Compounds
Beta,beta-Bis(trimethylsilyl)-4-methylstyrene: Similar in structure but with a methyl group attached to the styrene ring.
Beta,beta-Bis(trimethylsilyloxy)-4-methylstyrene: Similar but with an additional methyl group on the styrene ring.
Uniqueness
- Beta,beta-Bis-(trimethylsilyloxy)-styrene is unique due to the presence of two trimethylsilyloxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C14H24O2Si2 |
|---|---|
分子量 |
280.51 g/mol |
IUPAC 名称 |
trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H24O2Si2/c1-17(2,3)15-14(16-18(4,5)6)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI 键 |
HMHSNGLUZWVXQY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(=CC1=CC=CC=C1)O[Si](C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
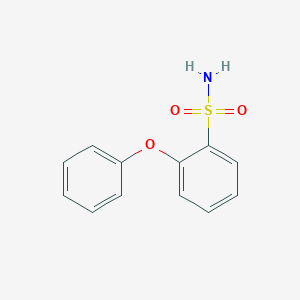
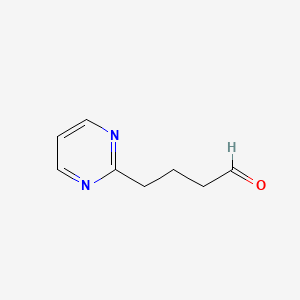
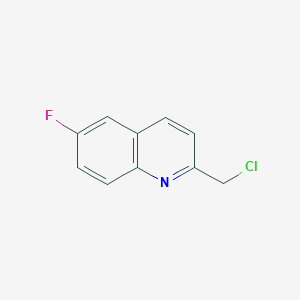
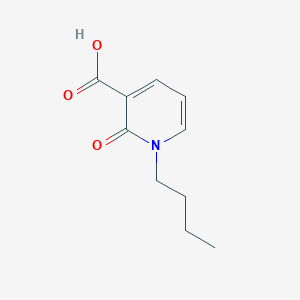
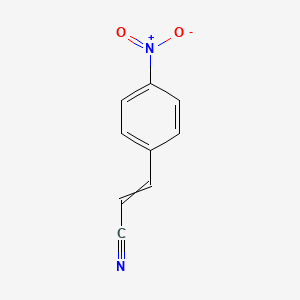
![8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8787909.png)
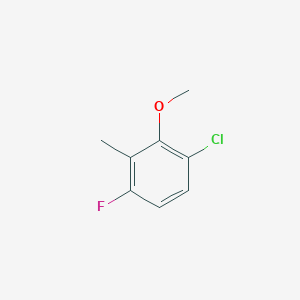
![4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-ylboronic acid](/img/structure/B8787921.png)
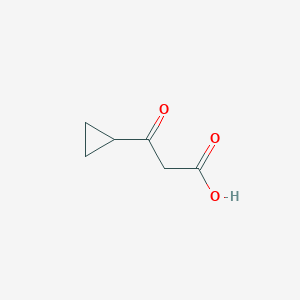
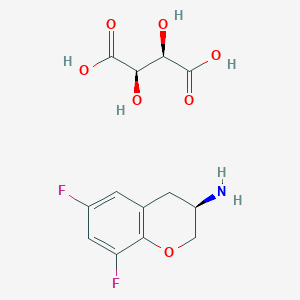
![2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8787946.png)
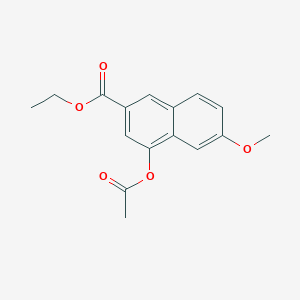
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
